N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is a complex organic compound that features a benzothiazole moiety fused with a tetrahydrobenzothiophene structure.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide has several scientific research applications:
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide, are enzymes involved in bacterial and fungal metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The compound interacts with its targets by inhibiting their function, leading to disruption of essential metabolic pathways . For instance, it inhibits the function of DNA gyrase, an enzyme that is crucial for DNA replication in bacteria . This results in the inhibition of bacterial growth and proliferation.
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting enzymes like dihydroorotase and DNA gyrase, it disrupts nucleotide synthesis and DNA replication, respectively . It also inhibits the function of MurB, an enzyme involved in bacterial cell wall synthesis . This leads to the weakening of the bacterial cell wall and eventually cell death.
Pharmacokinetics
Similar benzothiazole derivatives have shown promising pharmacokinetic profiles . They are generally well-absorbed and distributed in the body, metabolized by liver enzymes, and excreted in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial and fungal growth . By disrupting essential metabolic pathways, it prevents these microorganisms from proliferating and causes cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion . Additionally, factors like pH and temperature can influence its stability and efficacy .
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones.
Formation of the Tetrahydrobenzothiophene Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the Two Moieties: The benzothiazole and tetrahydrobenzothiophene structures are coupled using amide bond formation techniques, often mediated by coupling reagents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like Dess-Martin periodinane to form sulfoxides or sulfones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride . Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: Known for its antibacterial properties.
N-(1,3-benzothiazol-2-yl)-arylamides: Exhibits variable activity against different bacterial strains.
2-Aminobenzothiazoles: Investigated for their larvicidal and adulticidal activities.
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide is unique due to its combined benzothiazole and tetrahydrobenzothiophene structures, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-11(2)18(23)22-20-17(13-9-8-12(3)10-16(13)25-20)19-21-14-6-4-5-7-15(14)24-19/h4-7,11-12H,8-10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOHLLCSLHUYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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